![molecular formula C13H19NO2 B2508825 cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol CAS No. 179601-65-1](/img/structure/B2508825.png)

cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

Descripción general

Descripción

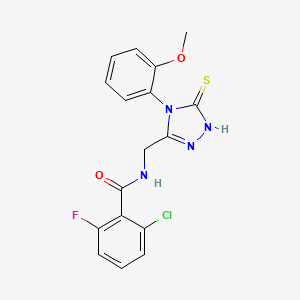

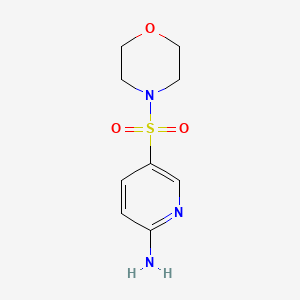

“Cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The benzyl group is attached to one carbon of the ring, and a hydroxymethyl group is attached to another carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol” are not detailed in the search results. The compound has a molecular weight of 221.3 .Aplicaciones Científicas De Investigación

Electrochemical Oxidation for Stereoselective Coupling Reactions

In a study by Lennartz, Sadakane, and Steckhan (1999), the electrochemical oxidation of (R)-4-hydroxy-2-pyrrolidone, which shares structural similarities with cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, was investigated. This oxidation process is crucial for stereoselective N-acyliminium ion coupling reactions, a key step in organic synthesis. This research indicates the potential use of similar compounds in organic synthesis and stereoselective reactions (Lennartz, Sadakane, & Steckhan, 1999).

Structural Studies in Crystallography

Dayananda et al. (2012) conducted a study on triprolidinium, a compound structurally related to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol. The research focused on the crystal structure of triprolidinium, providing insights into the molecular interactions and structural conformation in crystalline states. This is relevant for understanding the physical and chemical properties of related compounds in the solid state (Dayananda et al., 2012).

Corrosion Inhibition

Ma et al. (2017) explored the use of triazole derivatives, which are structurally akin to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, as corrosion inhibitors for mild steel in acidic media. The study highlights the potential application of similar compounds in protecting metals from corrosion, which is vital in industrial applications (Ma et al., 2017).

Applications in Medicinal Chemistry

A study by Masila et al. (2020) on the synthesis of pyrrolidine derivatives of monoterpenes, including compounds structurally related to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, demonstrated their potential anti-microbial and anti-fungal activities. This suggests the possible use of such compounds in the development of new pharmaceuticals (Masila et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

[(3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKLRXUZKUZOP-BETUJISGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)